molecular formula C10H11N3O2 B12602906 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one CAS No. 649748-90-3

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one

Cat. No.: B12602906
CAS No.: 649748-90-3
M. Wt: 205.21 g/mol
InChI Key: WFJPUKICSOKHJA-UHFFFAOYSA-N
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Description

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline ring or the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylquinoline: Lacks the methoxy group but shares the hydrazinyl functionality.

    8-Methoxyquinoline: Contains the methoxy group but lacks the hydrazinyl group.

    Quinoline-2(1H)-one: The parent compound without the hydrazinyl and methoxy groups.

Uniqueness

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one is unique due to the presence of both hydrazinyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

649748-90-3

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-hydrazinyl-8-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H11N3O2/c1-15-8-4-2-3-6-7(13-11)5-9(14)12-10(6)8/h2-5H,11H2,1H3,(H2,12,13,14)

InChI Key

WFJPUKICSOKHJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C=C2NN

Origin of Product

United States

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